molecular formula C18H22N4O2 B2759892 N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide CAS No. 2034481-53-1

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide

Numéro de catalogue: B2759892
Numéro CAS: 2034481-53-1
Poids moléculaire: 326.4
Clé InChI: OSAPXSXYKQPSCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a pyridazine ring via an ether linkage .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 199.26 and a melting point range of 117-119 degrees Celsius .

Applications De Recherche Scientifique

Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogues, including piperidine derivatives, have been evaluated for their potential as antipsychotic agents. These compounds have shown promising in vitro activity for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They also demonstrated in vivo efficacy in antagonizing apomorphine-induced climbing response in mice, suggesting their potential application in treating psychosis with reduced risk of extrapyramidal side effects (Norman et al., 1996).

Anti-Acetylcholinesterase Activity for Antidementia Agents

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research focuses on identifying compounds with potential as antidementia agents. Certain derivatives showed potent inhibitory activity against AChE, indicating their potential utility in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Skeletal Muscle Sodium Channel Blockers

Research into conformationally restricted analogues of tocainide, including piperidine and piperazine derivatives, has shown these compounds to be potent voltage-gated skeletal muscle sodium channel blockers. This indicates their potential application in developing antimyotonic agents for treating muscle disorders (Catalano et al., 2008).

Inhibitors of Farnesyl Protein Transferase

Piperazine and piperidine derivatives have been investigated as inhibitors of farnesyl protein transferase (FPT), which is crucial for the post-translational modification of proteins involved in signal transduction pathways. These inhibitors exhibit potential as therapeutic agents for treating cancer (Mallams et al., 1998).

Anti-HIV-1 Activity

The development of piperidine carboxamide CCR5 antagonists, such as TAK-220, has shown highly potent anti-HIV-1 activity. These compounds inhibit the replication of CCR5-using HIV-1 clinical isolates, demonstrating their potential as therapeutic agents for HIV/AIDS (Imamura et al., 2006).

Orientations Futures

The future directions for the research and development of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” could involve further studies on its anti-tubercular activity, as well as its potential applications in other areas of medicine . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Propriétés

IUPAC Name

N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-9-10-17(21-20-14)24-16-8-5-11-22(13-16)18(23)19-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPXSXYKQPSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.